
3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloroethyl)-1H-1,2,4-triazole hydrochloride is a synthetic chemical compound that has been studied for its potential applications in a variety of scientific research applications. It is a derivative of 1H-1,2,4-triazole, an organic heterocyclic compound, and is often referred to as CETA-HCl. CETA-HCl is a colorless and odorless chemical, and is soluble in water and alcohol. It has been studied for its potential applications in chemical synthesis, biological research, and drug development.
Scientific Research Applications
CETA-HCl has been studied for its potential applications in a variety of scientific research fields, including biochemistry, molecular biology, and drug development. In biochemistry, CETA-HCl has been used as a reagent for the synthesis of biochemically active compounds, such as peptides and proteins. In molecular biology, CETA-HCl has been used as a reagent for the synthesis of DNA and RNA oligonucleotides, as well as for the synthesis of other nucleic acid-based molecules. In drug development, CETA-HCl has been used as a reagent for the synthesis of potential drug candidates.
Mechanism of Action
CETA-HCl is an electrophilic reagent, meaning that it is capable of undergoing covalent bond formation with nucleophilic molecules, such as nucleic acids and proteins. Upon reaction with these molecules, CETA-HCl can form covalent bonds with the nucleophilic sites on the target molecule. This covalent bond formation can lead to the modification of the target molecule, which can affect its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of CETA-HCl are largely unknown, as its use in biological research is limited. However, it is known that CETA-HCl can modify the structure and activity of proteins and nucleic acids, and can potentially affect the biochemical and physiological processes of cells.
Advantages and Limitations for Lab Experiments
The main advantage of using CETA-HCl in lab experiments is its ease of synthesis and availability. Additionally, CETA-HCl is relatively stable, and can be stored at room temperature. However, CETA-HCl is a potentially hazardous chemical, and should be handled with care. Additionally, CETA-HCl can be toxic if ingested, and should be handled with appropriate safety precautions.
Future Directions
Due to its potential applications in a variety of scientific research fields, there are many potential future directions for CETA-HCl research. These include further studies of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further studies of its use in chemical synthesis and molecular biology could lead to the development of new and improved methods for synthesizing and modifying proteins and nucleic acids. Finally, further research into the safety and toxicity of CETA-HCl could lead to the development of safer and more effective methods for its use in laboratory experiments.
Synthesis Methods
CETA-HCl can be synthesized by reacting 2-chloroethylchloroformate with 1H-1,2,4-triazole in the presence of an acid catalyst, such as hydrochloric acid. This reaction is typically carried out in an organic solvent, such as acetonitrile or dimethyl sulfoxide. The reaction yields CETA-HCl as the primary product, and is typically carried out at temperatures of between 0 and 100°C.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride involves the reaction of 2-chloroethylamine hydrochloride with 4-nitro-1H-1,2,4-triazole, followed by reduction of the resulting nitro compound to the corresponding amine, and subsequent reaction with hydrochloric acid to yield the final product.", "Starting Materials": ["2-chloroethylamine hydrochloride", "4-nitro-1H-1,2,4-triazole", "sodium borohydride", "hydrochloric acid", "water"], "Reaction": ["Step 1: Dissolve 2-chloroethylamine hydrochloride (1.0 equiv) and 4-nitro-1H-1,2,4-triazole (1.1 equiv) in water and stir at room temperature for 24 hours.", "Step 2: Add sodium borohydride (1.2 equiv) to the reaction mixture and stir for an additional 24 hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 4: Concentrate the organic layer and precipitate the product with diethyl ether to yield 3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride as a white solid." ] } | |
CAS RN |
144479-50-5 |
Product Name |
3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride |
Molecular Formula |
C4H7Cl2N3 |
Molecular Weight |
168 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



